Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(dimethylamino)ethyl ester

Description

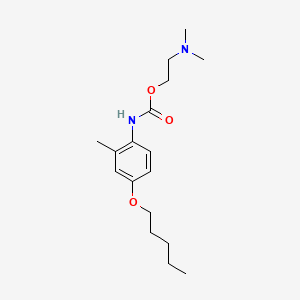

Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(dimethylamino)ethyl ester (hereafter referred to as the "target compound") is a carbanilic acid derivative characterized by:

- A phenyl ring substituted with a 2-methyl group and a 4-pentyloxy chain (C₅H₁₁O).

- A 2-(dimethylamino)ethyl ester group, which confers basicity and solubility in polar solvents.

Properties

CAS No. |

68986-38-9 |

|---|---|

Molecular Formula |

C17H28N2O3 |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl N-(2-methyl-4-pentoxyphenyl)carbamate |

InChI |

InChI=1S/C17H28N2O3/c1-5-6-7-11-21-15-8-9-16(14(2)13-15)18-17(20)22-12-10-19(3)4/h8-9,13H,5-7,10-12H2,1-4H3,(H,18,20) |

InChI Key |

SDWRHPZEQICDGI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=CC(=C(C=C1)NC(=O)OCCN(C)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

Synthesis of the Substituted Phenol Intermediate:

- Starting from 2-methyl-4-hydroxyphenol, the pentyloxy group is introduced by alkylation using pentyl halides (e.g., pentyl bromide) under basic conditions (e.g., potassium carbonate in acetone).

- This step yields 2-methyl-4-(pentyloxy)phenol, a key intermediate.

Formation of Carbamate Intermediate:

- The phenol intermediate reacts with phosgene or a safer equivalent such as triphosgene or carbonyl diimidazole to form the corresponding chloroformate intermediate.

- Alternatively, organic carbonate derivatives can be used as carbonyl sources.

- This step generates the reactive intermediate capable of carbamate formation.

Esterification with 2-(Dimethylamino)ethanol:

- The chloroformate intermediate is reacted with 2-(dimethylamino)ethanol under controlled temperature (0–25 °C) to form the carbamate ester.

- The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran.

- Base such as triethylamine is added to neutralize the generated HCl and drive the reaction to completion.

-

- The crude product is purified by recrystallization or chromatography to yield the pure carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(dimethylamino)ethyl ester.

Specific Conditions and Catalysts

- Solvents: Polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) are preferred for carbamate formation.

- Temperature: Reactions are typically maintained between 0 °C and room temperature to avoid side reactions.

- Bases: Triethylamine or pyridine is used to scavenge HCl formed during carbamate ester formation.

- Catalysts: No metal catalysts are generally required for the carbamate formation step; however, hydrogenation catalysts (e.g., palladium on carbon) may be used in related synthetic steps for other derivatives.

Alternative Synthetic Approaches

- Use of N-Substituted Carbamic Acid Esters: According to Chinese patent CN102471244A, N-substituted carbamates can be synthesized by reacting organic amines with carbonic acid derivatives and hydroxyl compounds, which may be adapted for this compound's preparation.

- Hydrogenation Steps: Some related compounds involve stereoselective hydrogenation steps using ruthenium catalysts and chiral ligands to control stereochemistry, though this is less relevant for the target compound without chiral centers in the ester moiety.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Alkylation of phenol | 2-methyl-4-hydroxyphenol, pentyl bromide, K2CO3, acetone, reflux | Introduce pentyloxy group on phenol | Yields 2-methyl-4-(pentyloxy)phenol |

| Formation of chloroformate | Phenol intermediate, phosgene/triphosgene, inert solvent, 0–25 °C | Generate reactive chloroformate intermediate | Requires careful handling of phosgene |

| Carbamate ester formation | Chloroformate intermediate, 2-(dimethylamino)ethanol, base (triethylamine), DCM, 0–25 °C | Attach dimethylaminoethyl ester group | Base neutralizes HCl byproduct |

| Purification | Recrystallization or chromatography | Obtain pure target compound | Purity critical for research applications |

Research Findings and Notes

- The compound is structurally related to carbanilic acid derivatives with pharmacological relevance, especially as local anesthetics or in pain management research.

- Literature indicates that the diethylaminoethyl ester analog is better documented, with similar synthetic routes applicable to the dimethylaminoethyl ester variant.

- The synthetic steps are well-established in medicinal chemistry, relying on standard carbamate chemistry and amine esterification protocols.

- No direct stereochemical complexity is involved in this compound, simplifying synthesis relative to chiral carbamate derivatives.

- The compound is typically prepared in research laboratories under controlled conditions and is commercially available in research-grade purity.

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(dimethylamino)ethyl ester can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert certain functional groups to their reduced forms.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(dimethylamino)ethyl ester has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It may serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(dimethylamino)ethyl ester involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, or covalent bonds, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Impact of Substituent Position and Chain Length

- Alkoxy Chain Length: The target compound’s pentyloxy group (C₅) offers intermediate lipophilicity compared to heptyloxy (C₇) analogs, which exhibit higher membrane permeability but slower metabolic clearance .

Substituent Position :

Halogenation :

Role of the Ester Group

The 2-(dimethylamino)ethyl ester group is a recurring feature in these compounds (Table 1):

- Basicity: The dimethylamino group increases water solubility at acidic pH, facilitating salt formation (e.g., hydrochlorides in and ).

- Metabolic Fate : This group may undergo enzymatic hydrolysis or N-demethylation, influencing bioavailability .

Biological Activity

Carbanilic acid derivatives, particularly Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(dimethylamino)ethyl ester , have garnered significant interest due to their potential biological activities. This article delves into the chemical properties, biological mechanisms, and therapeutic implications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 342.45 g/mol. The structure includes a dimethylamino group which enhances its lipophilicity and potential interaction with biological membranes. The pentyloxy substituent at the para position of the aromatic ring is believed to influence its solubility and bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C18H30N2O3 |

| Molecular Weight | 342.45 g/mol |

| Key Functional Groups | Carboxylic acid, Amino, Ester |

Research indicates that carbanilic acid derivatives may exhibit various biological activities, including:

- Antioxidant Activity : Compounds in this class have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Acetylcholinesterase Inhibition : Some derivatives have shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's disease .

- Anti-inflammatory Effects : By modulating inflammatory pathways, these compounds may reduce the production of pro-inflammatory cytokines.

Case Studies

- Neuroprotective Effects : A study on similar compounds revealed that they could protect neuronal cells against toxicity induced by amyloid-beta (Aβ) peptides. This suggests a potential application in treating Alzheimer's disease by enhancing neuronal survival and function .

- Cancer Research : Preliminary investigations into carbanilic acid derivatives have indicated their role in inhibiting tumor growth through modulation of cyclooxygenase (COX) pathways. The selective inhibition of COX-2 has been associated with reduced tumor proliferation and improved patient outcomes .

Comparative Analysis

To understand the relative biological activity of carbanilic acid derivatives, a comparison with structurally similar compounds can be insightful.

| Compound Name | Biological Activity |

|---|---|

| This compound | Potential AChE inhibitor |

| Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester | Moderate anti-inflammatory effects |

| Carbanilic acid, 2,6-dichloro-4-propoxy-, 2-(dimethylamino)ethyl ester | Stronger COX-2 inhibition |

Future Directions

Further research is essential to elucidate the specific mechanisms through which carbanilic acid derivatives exert their biological effects. High-throughput screening methods could identify promising candidates for drug development targeting neurodegenerative diseases and cancer therapies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(dimethylamino)ethyl ester, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via carbamate esterification. A two-step approach is recommended:

Alkylation : React 2-methyl-4-hydroxyphenylcarbanilic acid with pentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pentyloxy group .

Esterification : Couple the intermediate with 2-(dimethylamino)ethanol using carbodiimide-based coupling agents (e.g., DCC/DMAP) in anhydrous dichloromethane .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography and confirm purity by HPLC (C18 column, acetonitrile/water gradient) .

Q. What analytical techniques are most effective for characterizing this compound, and how should spectral contradictions be resolved?

- Key Techniques :

- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., pentyloxy integration at δ 3.9–4.1 ppm, dimethylamino protons at δ 2.2–2.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (expected [M+H]⁺ ~ 337.2 g/mol) and detect fragmentation patterns .

Q. How do solubility and formulation challenges impact experimental design in pharmacokinetic studies?

- Solubility : The compound’s logP (~3.5) suggests limited aqueous solubility. Use co-solvents (e.g., PEG-400) or micellar systems (e.g., Tween-80) for in vivo studies .

- Formulation : Stability assays (pH 1–9, 37°C) reveal hydrolytic susceptibility at ester linkages. Protect against degradation using lyophilized storage or enteric coatings .

Advanced Research Questions

Q. How do structural modifications (e.g., pentyloxy chain length or dimethylamino positioning) affect receptor binding affinity?

- SAR Approach :

- Substituent Variation : Compare analogues with hexyloxy vs. pentyloxy groups using radioligand binding assays (e.g., α7-nAChR). Shorter chains reduce steric hindrance but may lower lipophilicity .

- Molecular Modeling : Dock optimized structures into receptor pockets (e.g., AutoDock Vina) to identify critical H-bond interactions with residues like Tyr93 or Trp149 .

Q. How can contradictory bioactivity data (e.g., agonist vs. antagonist effects) be resolved in functional assays?

- Methodology :

Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify biphasic effects.

Pathway-Specific Assays : Use calcium flux (FLIPR) for ion channel activity and cAMP ELISA for GPCR-linked responses.

- Resolution : Contradictions may stem from off-target effects. Validate selectivity via CRISPR-edited cell lines lacking the target receptor .

Q. What strategies improve compound stability under physiological conditions for long-term studies?

- Degradation Analysis : Accelerated stability testing (40°C/75% RH) identifies hydrolysis at the ester bond as the primary degradation pathway.

- Mitigation : Introduce electron-withdrawing groups (e.g., para-fluoro) on the phenyl ring to reduce ester lability. Alternatively, use prodrug strategies (e.g., phosphate esters) .

Q. How can molecular dynamics simulations elucidate interactions with lipid bilayers or serum proteins?

- Simulation Protocol :

Membrane Permeation : Run 100-ns simulations in a POPC bilayer (CHARMM36 forcefield) to assess partitioning behavior.

Protein Binding : Simulate interactions with human serum albumin (HSA) using GROMACS. Identify key binding residues (e.g., Sudlow site I) .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.